molecular formula C18H16BrN3S B4552831 4-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE

4-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4552831
M. Wt: 386.3 g/mol
InChI Key: AVKSVPWIWKFCRQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole typically involves the reaction of 3-bromobenzyl chloride with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols, in solvents like DMF or dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3S/c1-2-11-22-17(15-8-4-3-5-9-15)20-21-18(22)23-13-14-7-6-10-16(19)12-14/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKSVPWIWKFCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE
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4-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE
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4-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE
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4-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE
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4-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
4-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE

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